
(4aR,8aR)-octahydroquinoxalin-2(1H)-one
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Description
(4aR,8aR)-octahydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H14N2O. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
Research has demonstrated that derivatives of (4aR,8aR)-octahydroquinoxalin-2(1H)-one exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of aminophosphonic acids based on this scaffold, which showed strong activity against the leukemia cell line MV-4-11 while maintaining low cytotoxicity towards normal cells (mouse fibroblasts-BALB/3T3) . The most potent compound identified was a diphenyl phosphonate derivative, which induced apoptosis through caspase 3/7 activation.
Synthetic Approaches
The synthesis of this compound derivatives often involves nucleophilic addition reactions and cyclization processes. Recent studies have reported one-pot synthesis methods that enhance yield and efficiency . These synthetic strategies are crucial for developing new compounds with improved biological activity.
Structural Variations
Structural modifications of the octahydroquinoxalin-2(1H)-one framework can significantly influence biological activity:
- Aminophosphonic Acid Derivatives : These compounds have shown enhanced antiproliferative activity compared to their parent structures.
- Substituted Quinolinones : Incorporating different functional groups has led to compounds with varied biological profiles, including antibacterial and anticancer activities .
Cancer Treatment
Given their promising antiproliferative properties, compounds derived from this compound are being investigated as potential candidates for cancer therapy. Their ability to selectively target cancer cells while sparing normal cells presents a significant advantage in drug development .
Other Biological Activities
Beyond anticancer properties, derivatives have been explored for their:
- Antibacterial Effects : Some compounds exhibit activity against bacterial strains, indicating potential use in treating infections.
- Inhibition of Key Enzymes : Certain derivatives have shown inhibitory effects on enzymes like COX-2 and LDHA, which are implicated in cancer progression .
Case Studies
Properties
CAS No. |
114612-38-3 |
---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.